molecular formula C9H9N3O2S B13810283 (1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine

(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine

Cat. No.: B13810283
M. Wt: 223.25 g/mol
InChI Key: GORRPVMUCWBUQY-RXMQYKEDSA-N
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Description

(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine: is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5-position of the benzothiazole ring and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine typically involves the nitration of a benzothiazole precursor followed by the introduction of the ethanamine group. One common synthetic route is as follows:

    Nitration: The benzothiazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 5-position.

    Amination: The nitro-substituted benzothiazole is then subjected to a reductive amination reaction with an appropriate amine source, such as ethanamine. This step typically involves the use of a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of (1R)-1-(5-amino-1,3-benzothiazol-2-yl)ethanamine.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-nitro-1,3-benzothiazol-2-yl)propanamine: Similar structure with a propanamine group instead of ethanamine.

    (1R)-1-(5-nitro-1,3-benzothiazol-2-yl)methanamine: Similar structure with a methanamine group instead of ethanamine.

    (1R)-1-(5-nitro-1,3-benzothiazol-2-yl)butanamine: Similar structure with a butanamine group instead of ethanamine.

Uniqueness

(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9N3O2S/c1-5(10)9-11-7-4-6(12(13)14)2-3-8(7)15-9/h2-5H,10H2,1H3/t5-/m1/s1

InChI Key

GORRPVMUCWBUQY-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-])N

Canonical SMILES

CC(C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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